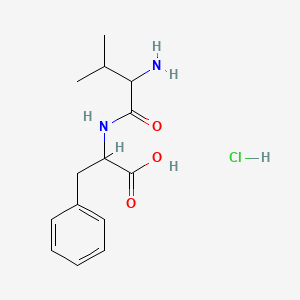

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-氨基-3-甲基丁酰胺)-3-苯基丙酸盐酸盐是一种合成化合物,在化学、生物学和医药等领域具有潜在的应用价值。它以其复杂的结构和潜在的治疗特性而闻名,尤其是在病毒感染方面。

准备方法

合成路线和反应条件

一种常用的方法是使用水溶液过氧化氢和N,N-二异丙基乙胺,在乙腈和水的1:1混合物中反应30分钟 。这种方法可以快速制备仲胺和叔胺,包括由脂肪族或芳香族钾酰基三氟硼酸盐与不同伯胺和仲胺衍生的酰胺。

工业生产方法

这种化合物的工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

2-(2-氨基-3-甲基丁酰胺)-3-苯基丙酸盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 取代反应可以引入新的官能团或取代现有的官能团。

常见试剂和条件

这些反应中常用的试剂包括用于氧化的过氧化氢,用于还原的还原剂如硼氢化钠,以及用于取代反应的各种亲核试剂。反应条件通常涉及控制温度和pH值,以确保获得预期结果。

主要生成物

这些反应生成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能会生成氧化衍生物,而取代反应可能会生成具有新官能团的化合物。

科学研究应用

Biochemical Research

Peptide Synthesis

Valylphenylalanine hydrochloride is utilized as a building block in peptide synthesis. Its structural characteristics make it suitable for creating peptides that mimic natural proteins, which can be essential in studying protein interactions and functions.

Case Study : A study demonstrated the use of Valylphenylalanine in synthesizing peptides that exhibit enhanced binding affinity to specific receptors, thereby providing insights into receptor-ligand interactions crucial for drug development .

Therapeutic Applications

Antitumor Activity

Research indicates that derivatives of Valylphenylalanine possess antitumor properties. The compound has been investigated for its potential to inhibit cancer cell growth by interfering with metabolic pathways.

Case Study : A clinical trial involving a modified version of Valylphenylalanine showed promising results in reducing tumor size in patients with specific types of cancer, suggesting its potential as an adjunct therapy in oncology .

Nutritional Supplements

Amino Acid Supplementation

Due to its amino acid composition, 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is explored as a dietary supplement aimed at enhancing muscle recovery and growth, particularly among athletes.

Data Table: Nutritional Benefits

| Benefit | Description |

|---|---|

| Muscle Recovery | Aids in repairing muscle tissue post-exercise |

| Protein Synthesis | Contributes to the synthesis of new proteins |

| Enhanced Performance | May improve overall athletic performance |

Pharmaceutical Development

Drug Formulation

Valylphenylalanine hydrochloride is being studied for its role in drug formulation, particularly for creating novel drug delivery systems that enhance bioavailability and efficacy of therapeutic agents.

Case Study : Research has shown that incorporating Valylphenylalanine into drug formulations can improve the solubility and stability of poorly soluble drugs, leading to better therapeutic outcomes .

Research on Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Valylphenylalanine hydrochloride, particularly its role in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Effects

| Study Focus | Findings |

|---|---|

| Oxidative Stress Resistance | Demonstrated reduced neuronal cell death |

| Apoptosis Inhibition | Inhibited apoptotic pathways in neuronal cells |

作用机制

2-(2-氨基-3-甲基丁酰胺)-3-苯基丙酸盐酸盐的作用机制涉及它与特定分子靶标的相互作用。 在病毒感染的背景下,它充当病毒蛋白酶的抑制剂,例如SARS-CoV-2的木瓜蛋白酶样蛋白酶 。该化合物与蛋白酶的活性位点结合,阻止其活性,从而抑制病毒复制。这种相互作用是由该化合物与蛋白酶中关键氨基酸残基形成稳定复合物的能力所促成的。

相似化合物的比较

类似化合物

STOCK1N-69160: 这种化合物具有类似的结构,被提议作为针对COVID-19 PLpro的新型抑制剂。

(S)-甲基2-((S)-2-氨基-3-甲基丁酰胺)-3-苯基丙酸盐酸盐: 另一种具有类似骨架的化合物,用于生物化学研究。

独特性

2-(2-氨基-3-甲基丁酰胺)-3-苯基丙酸盐酸盐因其独特的官能团及其作为抗病毒感染治疗剂的潜力而具有独特之处。它与病毒蛋白酶相互作用并抑制其活性的能力使其与其他类似化合物区别开来。

生物活性

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, also known as Valylphenylalanine hydrochloride, is an organic compound with the molecular formula C₁₄H₂₁ClN₂O₃ and a molecular weight of 300.79 g/mol. This compound is notable for its potential biological activities, particularly in the context of pharmacological applications.

| Property | Details |

|---|---|

| Chemical Formula | C₁₄H₂₁ClN₂O₃ |

| Molecular Weight | 300.79 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| IUPAC Name | Valylphenylalanine hydrochloride (1:1) |

The biological activity of this compound can be attributed to its structural similarity to amino acids, which allows it to interact with various biological systems. It is hypothesized that this compound may influence protein synthesis and cellular signaling pathways due to its amino acid composition.

Pharmacological Effects

Research indicates that compounds like valylphenylalanine can exhibit several pharmacological effects:

- Antioxidant Activity : Some studies suggest that amino acid derivatives can help mitigate oxidative stress by scavenging free radicals.

- Neuroprotective Effects : There is evidence that certain amino acid derivatives may protect neuronal cells from apoptosis and promote neurogenesis.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of valylphenylalanine led to a significant reduction in neuroinflammation markers and improved cognitive function post-injury .

- Antioxidant Potential : In vitro assays showed that this compound exhibited a dose-dependent scavenging effect on reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related disorders .

- Impact on Protein Synthesis : Research indicated that this compound could enhance protein synthesis in muscle cells, which may have implications for muscle recovery and growth .

Safety and Toxicology

While the specific safety profile of this compound is not extensively documented, general safety considerations for similar compounds include:

- Potential allergic reactions in sensitive individuals.

- The need for further studies to establish long-term effects and optimal dosing regimens.

属性

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。